![molecular formula C25H23N5 B13770302 N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine CAS No. 64181-63-1](/img/structure/B13770302.png)
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and ability to undergo various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine typically involves a multi-step process. One common method is the diazotization of primary aromatic amines with nitrous acid, followed by azo coupling reactions. The nitrous acid is usually generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Isopropyl)-N’-phenyl-p-phenylenediamine: Another azo compound with similar structural features.
Azo dyes: A broad class of compounds that share the azo functional group.
Uniqueness
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
64181-63-1 |
|---|---|
Fórmula molecular |
C25H23N5 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C25H23N5/c1-18(2)26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-18,26H,1-2H3 |
Clave InChI |
DTDOOPQNZJCJKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


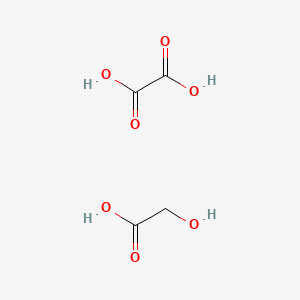
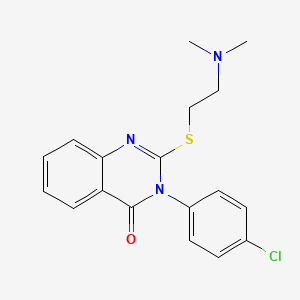
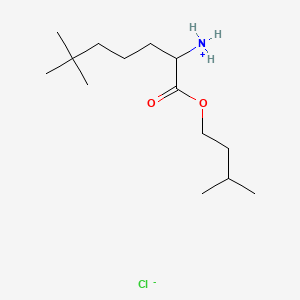
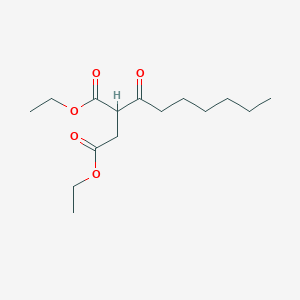
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
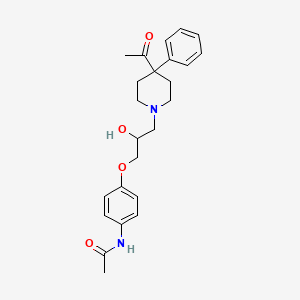

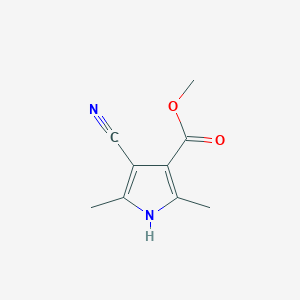
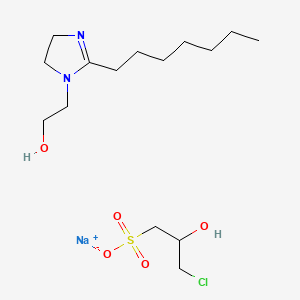
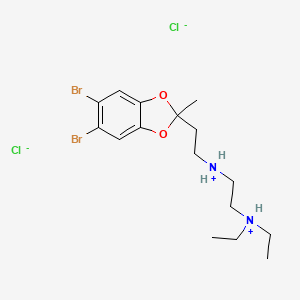
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)

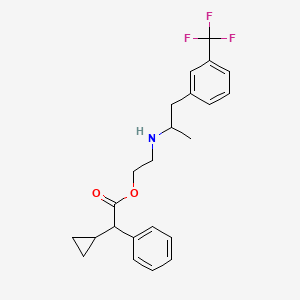
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
